molecular formula C12H14N2O2 B2835895 2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide CAS No. 894644-29-2

2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B2835895
CAS No.: 894644-29-2
M. Wt: 218.256
InChI Key: ULLRLUHVSBEXDY-UHFFFAOYSA-N
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Description

“2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide” is an organic compound with the CAS Number: 894644-29-2 . It has a molecular weight of 218.26 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods. One such method involves the treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight .


Molecular Structure Analysis

The IUPAC name of the compound is this compound . The InChI code is 1S/C12H14N2O2/c1-9(14-12(15)7-8-13)10-3-5-11(16-2)6-4-10/h3-6,9H,7H2,1-2H3,(H,14,15) .


Chemical Reactions Analysis

The compound can participate in a variety of condensation and substitution reactions . For instance, the cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst can furnish a pyrrole derivative .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 218.26 . The compound’s InChI code is 1S/C12H14N2O2/c1-9(14-12(15)7-8-13)10-3-5-11(16-2)6-4-10/h3-6,9H,7H2,1-2H3,(H,14,15) .

Scientific Research Applications

Metabolism and Genetic Differences

Research into paracetamol (acetaminophen), a compound related by function to "2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide," has elucidated significant insights into metabolic pathways and genetic differences affecting drug efficacy and toxicity. Studies highlight the complex metabolism involving glucuronidation, sulfation, and oxidation pathways, pointing out intersubject and ethnic variations that suggest different susceptibilities to toxicity and therapeutic responses. These differences are linked to pharmacogenetic profiles, emphasizing the importance of understanding individual and population-level metabolic variations in drug safety and effectiveness (Zhao & Pickering, 2011).

Analgesic Mechanisms

Investigations into acetaminophen's analgesic mechanisms have uncovered novel pathways involving its metabolization to active compounds that act on specific brain and spinal receptors. This research has expanded the understanding of pain management, suggesting that acetaminophen and similar compounds provide analgesia through multiple pathways beyond the traditional inhibition of cyclooxygenase enzymes. These findings offer a foundation for developing new pain relief strategies that could leverage the multifaceted mechanisms of action of such compounds (Ohashi & Kohno, 2020).

Environmental Fate and Biodegradation

The environmental fate and biodegradation of organic compounds, including ethers and acetamides, have been extensively studied. Research on ethyl tert-butyl ether (ETBE) degradation in soil and groundwater reveals insights into microbial degradation pathways, which could be relevant to similar compounds. These studies help in understanding how such substances are broken down in the environment, informing remediation and pollution control strategies (Thornton et al., 2020).

Water Pollution and Removal Strategies

Research on the adsorptive removal of acetaminophen from water highlights the environmental persistence and pollution potential of pharmaceutical compounds. This body of work offers insights into effective strategies for mitigating water pollution by such substances, emphasizing the importance of advanced treatment processes to remove pollutants and prevent ecological harm (Igwegbe et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . It is recommended to wear protective gloves, glasses, and ensure operation under well-ventilated conditions .

Mechanism of Action

Target of Action

2-Cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, the cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst furnished the pyrrole derivative .

Biochemical Pathways

The compound affects various biochemical pathways. It is utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Result of Action

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature conditions and lactim ether ring size influenced the chemoselectivity of the reactions

Properties

IUPAC Name

2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-9(14-12(15)7-8-13)10-3-5-11(16-2)6-4-10/h3-6,9H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLRLUHVSBEXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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